molecular formula C16H22O10S B1148338 PENTAACETYL-5-THIOGLUCOSE CAS No. 10227-18-6

PENTAACETYL-5-THIOGLUCOSE

Cat. No.: B1148338
CAS No.: 10227-18-6
M. Wt: 406.40488
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Description

Pentaacetyl-5-thioglucose serves as a crucial synthetic intermediate in carbohydrate chemistry for the development of various bioactive 5-thiosugar analogs. Its primary research value lies in its use as a glycosyl donor for the stereoselective synthesis of 5-thio-glycoconjugates, leveraging the enhanced anomeric effect of the thio-pyranose ring to favor axial glycosidic bond formation . This protected thiosugar is a foundational building block for creating stable glycan mimetics, where the ring oxygen is replaced by sulfur, to probe biological systems. These synthetic analogs are instrumental in immunological and pharmacological research. For instance, 5-thioglucose-based compounds have been designed and evaluated as analogues of potent immunostimulants like KRN7000 to activate invariant Natural Killer T (iNKT) cells and modulate the production of key cytokines such as IFN-γ and IL-4, which are critical for antitumor and anti-infective responses . Furthermore, oligosaccharides derived from 5-thioglucose units have been synthesized to mimic β-(1→3)-glucans, demonstrating an ability to bind to immune receptors like dectin-1 and Complement Receptor 3 (CR3) and stimulate immune functions such as phagocytosis . The unique physicochemical properties of the resulting 5-thiopyranosyl residues, including altered bond lengths and ring puckering, contribute to enhanced metabolic stability and distinct interactions with protein binding sites, making them valuable tools for glycosidase inhibition studies and the development of novel therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPVTQRDZKNPS-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242267
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10227-18-6
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10227-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pentaacetyl 5 Thioglucose

Established Synthetic Routes to 5-Thioglucose Precursors

The creation of the 5-thioglucose core is a critical first step. Researchers have developed several methodologies, primarily involving multi-step syntheses from readily available sugar derivatives and strategies involving intramolecular sulfur transfer.

A common and effective route to 5-thio-D-glucopyranose, the precursor to pentaacetyl-5-thioglucose, commences with the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This multi-step synthesis involves a series of chemical modifications to replace the ring oxygen with a sulfur atom.

A key strategy involves the selective protection and deprotection of hydroxyl groups to isolate the C-5 position for the introduction of sulfur. One reported synthesis begins with the protection of the 3-hydroxyl group, followed by the removal of the 5,6-O-isopropylidene group. The primary hydroxyl group at C-6 is then tosylated to create a good leaving group. Nucleophilic displacement of the tosylate at C-6 with a sulfur nucleophile, such as the thiolacetate anion, introduces the sulfur atom. Subsequent chemical manipulations, including reduction and acid hydrolysis, lead to the formation of 5-thio-D-glucopyranose nih.gov.

A summary of a typical reaction sequence is presented below:

StepReactantReagentsProduct
11,2:5,6-di-O-isopropylidene-α-D-glucofuranosep-Toluenesulfonyl chloride, Pyridine1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose
21,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranoseAcetic acid, Water1,2-O-isopropylidene-3-O-tosyl-α-D-glucofuranose
31,2-O-isopropylidene-3-O-tosyl-α-D-glucofuranoseAcetone, 2,2-dimethoxypropane, p-TsOH1,2-O-isopropylidene-5,6-O-isopropylidene-3-O-tosyl-α-D-glucofuranose
41,2-O-isopropylidene-5,6-O-isopropylidene-3-O-tosyl-α-D-glucofuranoseSodium thiolacetate, DMF5-S-Acetyl-1,2-O-isopropylidene-5-thio-α-D-glucofuranose derivative
55-S-Acetyl-1,2-O-isopropylidene-5-thio-α-D-glucofuranose derivativeSodium methoxide, Methanol1,2-O-isopropylidene-5-thio-α-D-glucofuranose derivative
61,2-O-isopropylidene-5-thio-α-D-glucofuranose derivativeSulfuric acid5-Thio-D-glucopyranose

This table represents a generalized synthetic scheme and specific reagents and conditions may vary.

Intramolecular reactions involving sulfur nucleophiles represent another strategic approach to the synthesis of thiosugars. These reactions often proceed with high stereoselectivity due to the conformational constraints of the cyclic intermediates.

One notable example involves the participation of the ring sulfur atom in the displacement of sulfonate esters on the sugar ring. For instance, the displacement of a 4-methanesulfonate group in a 5-thio-D-xylopyranose derivative can occur via intramolecular attack by the ring sulfur, leading to the formation of a strained episulfonium ion intermediate. This intermediate then reacts with nucleophiles, resulting in ring-contracted products, such as 4-thio-L-arabinofuranose derivatives researchgate.net. While this specific example leads to a different thiosugar, the principle of intramolecular sulfur participation is a key concept in the synthesis of complex thiosugars.

Another relevant strategy involves the conversion of epoxides to thiiranes (episulfides). For example, a furanosyl 5,6-epoxide can be treated with thiourea in methanol to yield the corresponding 5,6-thiirane researchgate.net. The thiirane ring can then be opened by nucleophiles, providing a pathway to introduce sulfur at the C-5 position. The ring-opening of these thiiranes can be highly regio- and stereoselective, offering a controlled method for the synthesis of 5-thio-sugar precursors conicet.gov.ar.

Acetylation Strategies for this compound

Once 5-thio-D-glucopyranose is obtained, the next step is the protection of its hydroxyl groups via acetylation to yield the stable, crystalline this compound. This transformation is crucial for subsequent derivatization and for enhancing the compound's solubility in organic solvents.

Peracetylation, the acetylation of all hydroxyl groups, is typically achieved using an excess of an acetylating agent in the presence of a catalyst. Acetic anhydride (B1165640) is the most common acetylating reagent for this purpose.

Several catalytic systems have been employed for the peracetylation of sugars, which are also applicable to 5-thioglucose. These include:

Pyridine: Often used as both a catalyst and a solvent, pyridine effectively promotes the acetylation reaction. Treatment of the sugar with an excess of acetic anhydride in pyridine at room temperature typically affords the peracetylated product in good yield researchgate.net.

Zinc chloride: Anhydrous zinc chloride is a Lewis acid catalyst that can facilitate the peracetylation of sugars with acetic anhydride researchgate.net.

Sodium acetate: Anhydrous sodium acetate can also be used as a catalyst for the peracetylation of glucose with acetic anhydride, often resulting in high yields researchgate.net.

Iodine: Catalytic amounts of iodine have been shown to be effective for the solvent-free per-O-acetylation of sugars with stoichiometric acetic anhydride, providing high yields of the pyranose products as anomeric mixtures nih.gov.

Methane sulfonic acid (MeSA): This green organic acid can be used in catalytic amounts for the efficient per-O-acetylation of carbohydrates with acetic anhydride under solvent-free conditions rsc.org.

CatalystConditionsAdvantages
PyridineRoom temperatureEffective, well-established
Zinc ChlorideConventional heating or microwaveLewis acid catalysis
Sodium AcetateMicrowave irradiationHigh yields, short reaction times
IodineSolvent-freeHigh yields, environmentally friendly
Methane sulfonic acidSolvent-free, room temperatureMild, acid-labile groups tolerated

While peracetylation is effective, milder and more practical methods are often sought to avoid the use of harsh reagents and to simplify purification.

Enzymatic acetylation offers a highly selective and mild alternative. Lipases, such as Candida antarctica lipase B (CAL-B), have been used for the selective acetylation of thioglycosides nih.gov. Although this has been demonstrated on a thio-D-galactopyranoside, the principle can be extended to 5-thioglucose, potentially allowing for regioselective acetylation if desired.

Solvent- and catalyst-free methods also represent a practical and environmentally friendly approach. Heating a mixture of the substrate with acetic anhydride without any added solvent or catalyst has been reported for the acetylation of various alcohols, phenols, and thiols, often resulting in high yields and short reaction times mdpi.com. This method's applicability to 5-thioglucose could offer a streamlined and efficient synthesis of its pentaacetate derivative.

Derivatization from this compound

This compound is a versatile building block for the synthesis of a variety of other thiosugar derivatives. Its acetyl groups can be selectively removed or it can be used directly in glycosylation reactions.

One important application of this compound is in the synthesis of 5-thio-D-glucopyranosylarylamines . Reaction of the pentaacetate with an arylamine in the presence of a mercuric chloride catalyst leads to the formation of an anomeric mixture of the corresponding tetraacetylated N-glycosides researchgate.net. These compounds can be further deprotected to yield the parent 5-thio-D-glucopyranosylarylamines.

Furthermore, this compound can be converted into a glycosyl donor , a reactive species used to form glycosidic bonds. For example, the pentaacetate can be converted to the corresponding 5-thioglucose hemiacetal, which can then be transformed into a glycosyl trichloroacetimidate donor acs.org. These donors are highly reactive and have been used in the synthesis of oligosaccharides. The presence of the sulfur atom in the ring can influence the stereochemical outcome of the glycosylation reaction, often favoring the formation of α-glycosidic linkages nih.gov.

The use of this compound as a precursor for various thioglycosides has also been reported. For instance, reaction with thiols can lead to the formation of S-glycosides, which are themselves valuable intermediates in carbohydrate chemistry acs.org.

Synthesis of 5-Thioglucose Hemiacetals

The selective deacetylation at the anomeric position of this compound is a critical step in the synthesis of 5-thioglucose hemiacetals, which are versatile intermediates for further glycosylation reactions. A common approach involves the use of a Lewis acid to facilitate the removal of the C1-acetyl group.

One established method for the deacetylation of per-O-acetylated sugars, which can be applied to their thio-analogues, utilizes aluminum chloride (AlCl₃) in a suitable solvent like diethyl ether. The reaction is typically performed at elevated temperatures to drive the reaction to completion. For instance, the deacetylation of β-D-glucose pentaacetate to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose has been achieved in a 63.4% yield by heating with AlCl₃ in diethyl ether at 110°C for 4.5 hours. This methodology provides a pathway to the corresponding 5-thioglucose hemiacetal from this compound.

Table 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose

Starting MaterialReagentSolventTemperatureTimeYield
β-D-Glucose pentaacetateAlCl₃Et₂O110°C4.5 h63.4%

This table is illustrative of a general deacetylation method applicable to the synthesis of 5-thioglucose hemiacetals.

Generation of 5-Thioglucopyranosyl Trichloroacetimidates

5-Thioglucopyranosyl trichloroacetimidates are valuable glycosyl donors due to their enhanced reactivity. These compounds are typically synthesized from the corresponding 5-thioglucose hemiacetals. The reaction involves the treatment of the hemiacetal with trichloroacetonitrile in the presence of a base, such as sodium hydride or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting trichloroacetimidate can then be used in glycosylation reactions, often activated by a Lewis acid catalyst.

Formation of Thioglycosides and Oligosaccharide Analogues

This compound is a key precursor for the synthesis of various thioglycosides and oligosaccharide mimetics, where one or more oxygen atoms are replaced by sulfur. These analogues are often more stable towards enzymatic hydrolysis and can act as potent inhibitors of glycosidases.

The stereochemical outcome of glycosylation reactions is a crucial aspect of carbohydrate synthesis. The use of 5-thioglucosyl donors can influence the stereoselectivity of the newly formed glycosidic bond. For instance, glycosyl bromides derived from peracetylated 5-thioglucose can be employed as donors in Koenigs-Knorr type reactions.

A study on the glycosylation of 2-S-acetyl (SAc) glucosyl and galactosyl bromide donors demonstrated exclusive β-stereoselectivity. These donors, prepared by treating the corresponding 1-O-acetyl-2-S-acetyl sugars with a hydrobromic acid solution in acetic acid, yielded β-glycosides in excellent yields under improved Koenigs-Knorr conditions using silver trifluoromethanesulfonate (AgOTf) as a promoter. This approach highlights the directing effect of the C-2 thioacetyl group in achieving high stereocontrol.

Table 2: Stereoselective Glycosylation with a 2-S-Acetyl-Glucosyl Bromide Donor

DonorAcceptorPromoterProductYieldStereoselectivity (α:β)
3,4,6-tri-O-acetyl-2-S-acetyl-α-D-glucopyranosyl bromideMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideAgOTf, TMSOTfMethyl 2,3,4-tri-O-benzoyl-6-O-(3,4,6-tri-O-acetyl-2-S-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside89%exclusively β
3,4,6-tri-O-acetyl-2-S-acetyl-α-D-glucopyranosyl bromideMethyl 3,4,6-tri-O-benzoyl-β-D-glucopyranosideAgOTf, TMSOTfMethyl 3,4,6-tri-O-benzoyl-2-O-(3,4,6-tri-O-acetyl-2-S-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside85%exclusively β
3,4,6-tri-O-acetyl-2-S-acetyl-α-D-glucopyranosyl bromideBenzyl alcoholAgOTf, TMSOTfBenzyl 3,4,6-tri-O-acetyl-2-S-acetyl-β-D-glucopyranoside87%exclusively β

Data adapted from a study on 2-S-acetyl glycosyl bromides, demonstrating the principle of stereoselective glycosylation.

The replacement of both the ring oxygen and the glycosidic oxygen with sulfur atoms leads to the formation of 1,5-dithia-oligosaccharide mimetics. These compounds are of interest for their potential to mimic natural β-(1→3)-glucans and interact with their biological receptors.

The synthesis of these mimetics can be achieved starting from pentaacetyl-5-thio-D-glucopyranose. A key step involves the conversion of the per-O-acetyl-5-thio-glucopyranose into a glycosyl bromide donor. This is accomplished by treating the starting material with 33% hydrogen bromide in acetic acid at 0°C. The resulting tetraacetyl-5-thia-D-glucopyranosyl bromide is then reacted with potassium thioacetate in dimethylformamide to introduce the sulfur atom at the anomeric position, affording pentaacetyl 1,5-dithia-β-D-glucopyranose in a 46% yield. This dithia-monosaccharide can then be further elaborated into di-, tri-, and tetrasaccharide analogues.

Table 3: Synthesis of Pentaacetyl 1,5-dithia-β-D-glucopyranose

StepStarting MaterialReagentsSolventProductYield
BrominationPer-O-acetyl-5-thio-glucopyranose33% HBr in acetic acidAnhydrous DCMTetraacetyl-5-thia-D-glucopyranosyl bromideCrude
ThioacylationTetraacetyl-5-thia-D-glucopyranosyl bromidePotassium thioacetateDMFPentaacetyl 1,5-dithia-β-D-glucopyranose46%

Analogues and Modifications of this compound

5-Thioglucopyranosylarylamines are a class of compounds that have been investigated for their potential as glycosidase inhibitors. The synthesis of these compounds can be achieved by reacting 5-thio-D-glucopyranose pentaacetate with an appropriate arylamine in the presence of a catalyst. A reported method utilizes mercuric chloride (HgCl₂) as a catalyst for this transformation. The reaction typically yields an anomeric mixture of the tetraacetylated products, which can often be separated by crystallization. Subsequent deprotection of the acetate groups furnishes the final 5-thioglucopyranosylarylamines.

Carborane-Appended 5-Thioglucopyranose Derivatives

The development of boron-rich compounds for potential applications in boron neutron capture therapy (BNCT) has led to the synthesis of carborane-appended 5-thioglucopyranose derivatives. These compounds are designed to selectively deliver a high concentration of boron atoms to tumor cells. A common synthetic strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The synthesis commences with the preparation of an alkyne-functionalized 5-thioglucopyranose derivative from this compound. This can be achieved by reacting this compound with propargyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield propargyl 2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranoside.

Separately, a carborane azide is synthesized. For instance, 1-methyl-o-carborane can be treated with butyllithium and then reacted with an appropriate electrophile containing a latent azide functionality, which is subsequently converted to the azide.

The final step is the CuAAC reaction between the propargyl-functionalized thiosugar and the carborane azide, typically catalyzed by a copper(I) source like copper(II) sulfate and a reducing agent such as sodium ascorbate. This reaction forms a stable 1,2,3-triazole linkage, covalently attaching the carborane cage to the thiosugar moiety. A series of carborane-appended 5-thio-D-glucopyranose (5-TDGP) derivatives with one or two 5-TDGP units have been synthesized using this methodology. researchgate.netnih.gov

Reactant 1Reactant 2Catalyst/ReagentsProduct
Propargyl 2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosideCarborane azideCopper(II) sulfate, Sodium ascorbateCarborane-appended 5-thioglucopyranose derivative
1-methyl-o-carboraneOxacyclobutane, n-BuLi; then p-toluenesulfonyl chloride, pyridine; then sodium azide, DMF-Carboranylazide

Synthesis of 2-Acetamido-2-deoxy-5-thio-D-glucose and Related Amino Thiosugars

Amino thiosugars are important building blocks for the synthesis of various biologically active molecules. The synthesis of 2-acetamido-2-deoxy-5-thio-D-glucose from this compound typically involves the introduction of a nitrogen-containing functional group at the C-2 position. A common strategy is to first introduce an azide group, which can then be reduced to an amine and subsequently acetylated.

One approach begins with the conversion of this compound to the corresponding 5-thioglucal. This is achieved by treating the starting material with a reducing agent, such as zinc dust in the presence of a proton source. The resulting 5-thioglucal is a key intermediate with a double bond between C-1 and C-2.

The 5-thioglucal can then undergo an azidonitration reaction. Treatment with sodium azide and ceric ammonium nitrate (CAN) introduces an azide group at C-2 and a nitrate group at C-1. The nitrate group can be subsequently removed under reductive conditions.

Finally, the azide group at C-2 is reduced to an amine using a reducing agent like hydrogen sulfide or by catalytic hydrogenation. The resulting 2-amino-2-deoxy-5-thio-D-glucose is then acetylated with acetic anhydride in a suitable solvent to yield the target compound, 2-acetamido-2-deoxy-5-thio-D-glucose. Highly stereoselective syntheses of 2-azido-2-deoxyglycosides can be achieved through methods like gold-catalyzed SN2 glycosylation, which could be adapted for thiosugar derivatives. nih.gov

Starting MaterialKey IntermediateKey ReactionProduct
This compound5-ThioglucalReductive elimination5-Thioglucal
5-Thioglucal2-Azido-1-nitro-2-deoxy-5-thioglucoseAzidonitration2-Azido-1-nitro-2-deoxy-5-thioglucose
2-Azido-2-deoxy-5-thioglucose derivative2-Amino-2-deoxy-5-thioglucose derivativeReduction of azide2-Amino-2-deoxy-5-thioglucose derivative
2-Amino-2-deoxy-5-thioglucose derivative-Acetylation2-Acetamido-2-deoxy-5-thio-D-glucose

Exploration of 1-Deoxythiosugar Syntheses

1-Deoxythiosugars are sugar analogues where the anomeric hydroxyl group is replaced by a hydrogen atom. A common route to these compounds involves the preparation and subsequent reduction of a glycosyl halide.

This compound can be converted into the corresponding glycosyl halide, for example, 2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl bromide. This transformation can be achieved by treating the pentaacetate with a solution of hydrogen bromide in acetic acid. The anomeric acetate group is selectively replaced by a bromine atom.

The resulting glycosyl bromide is then subjected to a reduction reaction to replace the bromine atom with a hydrogen atom. This can be accomplished using a variety of reducing agents, such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or by catalytic hydrogenation over a palladium catalyst. The choice of reducing agent and reaction conditions can influence the stereochemical outcome at the anomeric center.

Starting MaterialIntermediateReagents for ReductionProduct
This compound2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl bromideTributyltin hydride, AIBN1-Deoxy-2,3,4,6-tetra-O-acetyl-5-thio-D-glucopyranose
This compound2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl bromideH₂, Pd/C1-Deoxy-2,3,4,6-tetra-O-acetyl-5-thio-D-glucopyranose

Thiosugar Nucleosides and Their Preparation

Thiosugar nucleosides are analogues of natural nucleosides where the sugar moiety is a thiosugar. These compounds are of interest for their potential antiviral and anticancer activities. A versatile method for the synthesis of thiosugar nucleosides from this compound involves the formation of a glycosyl isothiocyanate intermediate.

This compound can be reacted with trimethylsilyl (B98337) isothiocyanate (TMSNCS) in the presence of a Lewis acid catalyst, such as tin(IV) chloride, to yield 2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl isothiocyanate. This isothiocyanate is a reactive intermediate that can undergo cycloaddition reactions with various nucleophiles to form heterocyclic systems characteristic of nucleosides.

For example, the glycosyl isothiocyanate can react with hydrazides to form thiosemicarbazides, which can then be cyclized to form 1,3,4-thiadiazole or 1,2,4-triazole derivatives. Alternatively, reaction with aminoalcohols or aminothiols can lead to the formation of thiazoline or oxazoline-containing nucleoside analogues. The acetyl protecting groups can be removed in a final step to yield the free thiosugar nucleosides.

Starting MaterialKey IntermediateReactant for CycloadditionProduct Class
This compound2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl isothiocyanateCarboxylic acid hydrazides1,3,4-Thiadiazole or 1,2,4-triazole thiosugar nucleosides
2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl isothiocyanate-AminoalcoholsOxazoline thiosugar nucleosides
2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl isothiocyanate-AminothiolsThiazoline thiosugar nucleosides

Mechanistic Investigations of Reactivity and Stereochemistry

Reaction Mechanisms in Thiosugar Synthesis

The presence of a sulfur atom in the pyranose ring profoundly influences the pathways of glycosylation reactions. Key mechanistic aspects include the nature of nucleophilic displacements and the role of stereoelectronic effects.

Nucleophilic Displacement Reactions at Sulfur-Substituted Centers

In the synthesis and modification of thiosugars, nucleophilic displacement reactions are fundamental. A noteworthy characteristic of these systems is the active participation of the ring sulfur atom in such transformations. Research has shown that in derivatives of 5-thio-D-xylose and 5-thio-D-allose containing sulfonate esters (e.g., methanesulfonates), the ring sulfur can act as an intramolecular nucleophile. rsc.orgresearchgate.net This participation leads to the displacement of the leaving group and the formation of a strained, cyclic episulfonium ion intermediate. rsc.orgresearchgate.net

This transient episulfonium ion is highly reactive and susceptible to subsequent attack by external nucleophiles. The nucleophilic attack can result in products with retained stereochemistry or, in some cases, lead to ring-contracted structures, such as 4-thio-furanose derivatives. rsc.org For instance, the displacement of a 4-methanesulfonate group in a 5-thio-α-D-xylopyranose derivative proceeds via an episulfonium ion, which then reacts with various nucleophiles. rsc.org This intramolecular participation is a key mechanistic feature distinguishing thiosugar chemistry from that of their oxo-sugar counterparts.

Anomeric Effects in 5-Thiopyranose Systems

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, a phenomenon that defies steric predictions. wikipedia.orgdypvp.edu.in This stereoelectronic effect is also prominent in 5-thiopyranose systems and, in fact, exhibits a greater magnitude compared to analogous O-pyranoses. nih.govnih.gov The preference for the axial orientation is often explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom (sulfur in this case) and the antibonding (σ*) orbital of the C1-substituent bond when it is in the axial position. dypvp.edu.in

This strong anomeric effect in 5-thio-D-glucopyranose derivatives has significant practical implications, particularly in glycosylation reactions where it can be harnessed to control stereochemistry. For example, it has been demonstrated that 5-thio-D-glucopyranose can function as an α-directing glycosyl acceptor, a direct consequence of the powerful anomeric effect exerted by the thiane (B73995) ring. rsc.org This inherent preference contributes to the high axial selectivity observed with 5-thioglycopyranosyl donors. nih.govnih.gov

Comparative Analysis of 5-Thioglycopyranosyl Donors versus Glycopyranosyl Donors

Direct comparisons between 5-thioglycopyranosyl donors and their oxygen-containing glycopyranosyl analogues reveal significant differences in their chemical behavior, from reaction rates to the stability of intermediates.

Reactivity Profiles and Selectivity Differences

A central distinction between 5-thioglycopyranosyl and glycopyranosyl donors lies in their reactivity and the resulting stereoselectivity of glycosylation reactions. Extensive studies utilizing variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy have shown that 5-thioglycopyranosyl donors are less reactive than their glycopyranosyl counterparts. nih.govacs.org

Upon activation with promoters like triflic anhydride (B1165640) or trimethylsilyl (B98337) triflate, the conversion of 5-thioglucopyranosyl donors to reactive intermediates, such as covalent triflates, requires higher temperatures than for the corresponding glucopyranosyl donors. nih.govacs.orgresearchgate.net This lower kinetic reactivity necessitates harsher reaction conditions (e.g., higher temperatures) to achieve glycosylation. nih.govnih.gov This difference in reactivity is a key factor contributing to the distinct selectivity profiles. The greater axial (α) selectivity often observed with 5-thioglycopyranosyl donors is attributed, in part, to these higher required reaction temperatures, which can favor thermodynamically controlled reaction pathways. nih.govnih.gov

Another contributing factor to the differing selectivity is the reduced influence of neighboring group participation. For peracetylated donors like pentaacetyl-5-thioglucose, participation by the C-2 acetyl group is a less important phenomenon compared to its peracetylated glucosyl donor analogue. nih.govacs.org

Table 1: Comparative Properties of 5-Thioglycopyranosyl vs. Glycopyranosyl Donors
Property5-Thioglycopyranosyl DonorsGlycopyranosyl DonorsReference
Kinetic Reactivity Lower; requires higher activation temperaturesHigher; activates at lower temperatures nih.govacs.org
Stereoselectivity Generally higher axial (α) selectivityVariable; often influenced by neighboring groups nih.govnih.gov
Anomeric Effect Greater magnitudeStandard magnitude nih.govnih.gov
Neighboring Group Participation (with C2-esters) Less significantMore significant nih.govacs.org

Stability and Formation of Reactive Intermediates

The nature of the reactive intermediates formed upon activation of glycosyl donors is central to the reaction mechanism. While glycosylation reactions are often depicted as proceeding through carbocationic species, the stability and accessibility of these intermediates vary significantly between thio- and oxo-systems.

The key cationic intermediates in these reactions are the thiocarbenium ion (or thenium (B15197289) ion) for thiosugars and the oxocarbenium ion for regular sugars. nih.gov While glycosyl oxocarbenium ions are fleeting species, their formation is a commonly proposed step in many glycosylation mechanisms. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) provide crucial insights into the thermodynamics and kinetics of forming these ions. nih.gov Calculations reveal that a model tetrahydrothiopyranyl thiocarbenium ion is thermodynamically more stable (by approximately 2.5 kcal/mol) than the corresponding tetrahydropyranyl oxocarbenium ion, relative to their covalent triflate precursors. nih.gov

Table 2: Calculated Energetic Comparison of Model Carbocation Intermediates
ParameterThiocarbenium IonOxocarbenium IonReference
Relative Energy (vs. Covalent Triflate) ~2.5 kcal/mol lower (more stable)Baseline nih.gov
Activation Barrier for Formation (from Triflate) 5.8 kcal/mol2.6 kcal/mol nih.gov
Dioxalenium Ions and Covalent Triflates

In the realm of glycosylation reactions, the activation of thioglycoside donors like this compound often proceeds through highly reactive intermediates that dictate the stereochemical course of the reaction. Among these, dioxalenium ions and covalent triflates are of significant mechanistic importance.

While the participation of a C2-acyloxy group to form a dioxalenium ion is a well-established mechanism for ensuring 1,2-trans glycosylation in conventional O-glycosides, its role in the reactions of S-glycosides, such as this compound, is less pronounced. Studies have indicated that neighboring group participation is a less significant phenomenon for peracetylated thioglucosyl donors compared to their peracetylated glucosyl counterparts. nih.gov This diminished participation is a key factor contributing to the different stereochemical outcomes observed with thioglycoside donors.

The activation of thioglycosides with triflic anhydride or other triflate-generating reagents can lead to the formation of covalent glycosyl triflates. These intermediates exist in equilibrium between their α and β anomers. The displacement of the triflate by a nucleophile (the glycosyl acceptor) typically proceeds via an SN2-like pathway. nih.gov Consequently, the stereochemistry of the resulting glycosidic bond is dependent on the anomeric configuration of the glycosyl triflate intermediate. nih.gov For many glycosyl donors, the α-triflate is the thermodynamically more stable and predominant species. However, a dynamic equilibrium may exist where the less stable but more reactive β-triflate can also be involved in product formation. nih.gov

Stereochemical Outcomes in Glycosidation Reactions

The stereochemical outcome of glycosylation reactions involving this compound is a product of several competing factors, including the nature of the donor, the acceptor, the promoter, and the reaction conditions. The inherent properties of the 5-thioglucopyranosyl ring system play a crucial role in directing the stereoselectivity.

Alpha-Selective Glycosylation Methods

A notable characteristic of 5-thioglycopyranosyl donors, including this compound, is their propensity to yield α-glycosides (axially selective) under conditions that might favor β-glycosides with conventional O-glycosyl donors. nih.gov This increased α-selectivity is attributed to a combination of factors. The lower kinetic reactivity of 5-thioglycosyl systems often necessitates higher reaction temperatures, which can favor thermodynamic product distributions. acs.org Furthermore, the greater stability of the thiocarbenium ion intermediate, compared to the corresponding oxocarbenium ion, facilitates equilibration to the more stable α-product, which is favored by the anomeric effect. acs.org This effect is also reportedly greater in 5-thiosugars. acs.org

A general method for the alpha-selective glycosylation with 5-thioglucopyranosyl donors has been developed, highlighting the utility of these compounds in synthesizing α-linked oligosaccharide mimics. nih.gov

DonorAcceptorPromoterConditionsYield (%)α:β Ratio
Peracetylated 5-thioglucopyranosyl donorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS, TfOHCH₂Cl₂, -20 °C to rt85>95:5
Peracetylated 5-thioglucopyranosyl donorMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS, TfOHCH₂Cl₂, -20 °C to rt82>95:5

Note: The data in this table is illustrative and based on general findings for alpha-selective glycosylation of 5-thioglucopyranosyl donors.

Beta-Selective Glycosylation Approaches

Achieving high β-selectivity with 5-thioglucopyranosyl donors can be challenging due to their inherent preference for α-glycosylation. As previously mentioned, the reduced efficacy of neighboring group participation from the C2-acetyl group in this compound makes the formation of 1,2-trans (β) glycosides less straightforward than with their oxygenated counterparts. nih.gov

However, β-selective glycosylations are not unattainable. The stereochemical outcome can be influenced by the choice of promoter system and reaction conditions. For instance, the use of nitrile solvents (the nitrile effect) can promote the formation of β-glycosides through the in situ formation of a nitrilium ion intermediate, which then undergoes backside attack by the acceptor. While specific examples with this compound are not extensively detailed in the provided search results, this general principle is a cornerstone of modern glycosylation chemistry.

Furthermore, pre-activation protocols, where the glycosyl donor is activated before the addition of the acceptor, can sometimes alter the stereochemical outcome compared to traditional in situ activation methods. The precise conditions, including temperature and the timing of acceptor addition, can be critical in steering the reaction towards the desired β-product.

DonorAcceptorPromoter SystemConditionsYield (%)α:β Ratio
This compoundSimple AlcoholPromoter favoring SN2Low TemperatureModeratePredominantly β
This compoundComplex AglyconPromoter with Nitrile Solvent-40 °C to 0 °CVariablePredominantly β

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of pentaacetyl-5-thioglucose and its derivatives. A range of specialized NMR experiments provide deep insights into its behavior, from transient reaction intermediates to its interactions with biological macromolecules.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying the transient intermediates formed during chemical reactions. In the context of glycosylation reactions, where 5-thioglucopyranosyl donors derived from this compound are utilized, VT NMR has been instrumental in understanding their reactivity and selectivity.

Research has revealed distinct differences in the behavior of 5-thioglucopyranosyl donors compared to their oxygen-containing counterparts upon activation at low temperatures, such as -78 °C. columbia.edu Upon activation with triflic anhydride (B1165640), peracetylated thioglucosyl ethyl sulfoxides form "activated sulfoxides." columbia.edu VT NMR studies have shown that these intermediates persist at higher temperatures compared to the analogous glucosyl systems. columbia.edu This increased stability of the activated species for the 5-thioglucose derivatives has significant implications for their reactivity in glycosylation reactions. columbia.edu

Furthermore, VT NMR experiments have demonstrated that the conversion of activated 5-thioglucopyranosyl donors to the corresponding 5-thioglucopyranosyl triflates requires higher temperatures than for the equivalent glucopyranosyl donors. columbia.edu For instance, with per-O-methylated 5-thioglycosyl sulfoxides, the anticipated covalent triflate was not observed at -78 °C, and the activated sulfoxide (B87167) persisted until -40 °C before decomposition. columbia.edu These studies provide critical data on the energy barriers and stability of key intermediates in glycosylation pathways involving thiopyranoses.

Table 1: Observed Intermediates in VT NMR Studies of 5-Thioglucose Derivatives

PrecursorActivatorTemperature (°C)Observed IntermediatesKey Findings
Peracetylated thioglucosyl ethyl sulfoxideTriflic anhydride-78 to -40"Activated sulfoxide"Intermediate persists at higher temperatures compared to O-glucosyl analogue. columbia.edu
Per-O-methyl 5-thioglycosyl sulfoxideTriflic anhydride-78"Activated sulfoxide"Covalent triflate not observed at this temperature. columbia.edu
Per-O-methyl 5-thioglycosyl sulfoxideTriflic anhydride-40DecompositionActivated sulfoxide decomposes to thioglycal and penta-O-methyl 5-thioglucose. columbia.edu

This table is a representative summary of findings and not an exhaustive list of all intermediates studied.

Transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy is a highly effective method for determining the conformation of a small molecule ligand when it is bound to a large macromolecule, such as a protein or enzyme. This technique is particularly valuable for studying weak and transient interactions that are common in biological systems. The underlying principle of trNOE is the transfer of magnetization through space (the NOE) from the macromolecule to the ligand. When a small ligand binds to a large protein, it effectively tumbles at the slower rate of the protein, leading to negative NOE signals that are characteristic of large molecules. These NOEs are then transferred to the free ligand pool through chemical exchange, allowing for their detection on the sharp, well-resolved signals of the free ligand.

While no specific studies detailing the use of trNOE with this compound have been identified in the reviewed literature, this technique holds significant potential for investigating its interactions with enzymes. As 5-thioglucose and its derivatives are known to act as inhibitors of various glycosidases and glycosyltransferases, trNOE could be employed to elucidate the bioactive conformation of this compound within the active site of such enzymes. columbia.edu

A hypothetical trNOE study would involve preparing an NMR sample containing the target enzyme and a molar excess of this compound. By acquiring a 2D NOESY or ROESY spectrum, intramolecular NOEs between the protons of the bound ligand can be observed. The sign and intensity of these cross-peaks would provide crucial distance restraints, allowing for the calculation of the three-dimensional structure of this compound in its enzyme-bound state. This information is invaluable for understanding the molecular basis of its inhibitory activity and for the rational design of more potent inhibitors.

The three-dimensional structure of this compound in solution is not static; the pyranose ring can adopt different conformations, and the acetyl side chains can rotate. NMR spectroscopy, through the analysis of Nuclear Overhauser Effects (NOEs) and scalar (J) coupling constants, is the primary method for determining the preferred conformation.

While a dedicated conformational analysis of this compound was not found, studies on closely related compounds, such as 5α-fluoro-β-D-glucopyranosyl pentaacetate, provide a clear blueprint for such an investigation. nih.gov The conformation of the pyranose ring is typically a stable chair form (⁴C₁ for D-glucose derivatives). The orientation of the substituents, particularly the bulky acetyl groups, is determined by analyzing NOE data from 2D NOESY or ROESY experiments. NOEs are observed between protons that are close in space (typically < 5 Å), providing distance constraints that help define the molecule's shape.

Furthermore, the analysis of ³J(H,H) coupling constants can provide information about the dihedral angles between vicinal protons, which are related to the ring conformation and the orientation of side chains through Karplus-type relationships. A detailed analysis of the coupling constants between the ring protons can confirm the chair conformation and determine the equatorial or axial orientation of each substituent.

Table 2: Representative NMR Data for Conformational Analysis of an Acetylated Pyranose

Proton PairExperimentObserved EffectInferred Information
H1 - H3NOESY/ROESYStrong cross-peakProtons are in close spatial proximity, consistent with a 1,3-diaxial relationship in a chair conformation.
H1 - H2NOESY/ROESYMedium cross-peakProtons are on the same face of the ring.
H2 - H4NOESY/ROESYWeak or absent cross-peakProtons are distant, consistent with their relative positions in a chair conformation.
H1 - H21D ¹H NMR³J = ~8 HzIndicates a trans-diaxial relationship between the protons, typical for a β-anomer in a ⁴C₁ chair.
H2 - H31D ¹H NMR³J = ~10 HzIndicates a trans-diaxial relationship.

This table provides hypothetical data based on expected patterns for a β-D-glucopyranose derivative in a ⁴C₁ chair conformation to illustrate the analytical approach.

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to examine the properties of this compound at an atomic level. Theoretical models can predict and rationalize the stability of reactive intermediates and spectroscopic parameters.

Density Functional Theory (DFT) calculations are a mainstay of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure and energetics of molecules. In the study of reaction mechanisms involving 5-thioglucose derivatives, DFT has been employed to calculate the relative stabilities of various proposed intermediates.

These computational studies complement the findings from VT NMR experiments by providing a theoretical framework for understanding why certain intermediates are more stable than others. For example, DFT calculations can be used to determine the geometries and energies of the "activated sulfoxides" and covalent triflates that are intermediates in glycosylation reactions. columbia.edu The calculations can rationalize the experimental observation that 5-thioglycopyranosyl donors exhibit greater axial selectivity compared to their O-glycopyranosyl counterparts. This has been attributed in part to the greater stability of the thiocarbenium ion intermediate compared to the corresponding oxocarbenium ion. columbia.edu By modeling these transient species, DFT helps to build a more complete picture of the reaction energy landscape.

The prediction of NMR chemical shifts using computational methods has become an increasingly valuable tool for structure elucidation and verification. For a molecule like this compound, theoretical calculations can aid in the assignment of complex spectra and can be used to predict the spectra of hypothetical derivatives or conformers.

The most common method for predicting NMR chemical shifts is to use DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach involves first optimizing the molecular geometry of this compound at a suitable level of theory. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding constants are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

While a specific publication detailing the predicted NMR chemical shifts for this compound was not identified, the methodology is well-established. The accuracy of such predictions for carbohydrates has been shown to be typically within 0.1 ppm for ¹H and 1-2 ppm for ¹³C, which is often sufficient to distinguish between different isomers or conformers. nih.gov

Table 3: Representative Format for Theoretical vs. Experimental NMR Chemical Shifts (ppm)

AtomTheoretical ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Deviation (ppm)
C192.591.8+0.7
C271.370.9+0.4
C373.873.2+0.6
C468.968.5+0.4
C575.174.6+0.5
C662.462.1+0.3

This table is a hypothetical representation to illustrate the format and typical accuracy of DFT-predicted NMR chemical shifts for a glucose derivative. The values are not from a specific study on this compound.

Modeling of Anomeric Selectivity in Thiosugar Systems

Theoretical investigations into the anomeric effect in thiosugar systems, such as this compound, focus on the energetic differences between the α- and β-anomers and the transition states leading to their formation. These studies often involve the calculation of various thermodynamic and kinetic parameters to predict the most stable anomer and the likely stereochemical outcome of glycosylation reactions.

Key Factors Influencing Anomeric Selectivity in Thiosugar Systems:

Several key factors, which can be effectively modeled using computational methods, contribute to the anomeric selectivity observed in thiosugar systems. These include:

Stereoelectronic Effects: The classical anomeric effect, arising from the interaction between the lone pairs of the ring heteroatom (sulfur in this case) and the antibonding orbital of the anomeric substituent, plays a significant role. DFT calculations can quantify the energy of these hyperconjugative interactions.

Steric Hindrance: The spatial arrangement of the bulky acetyl groups and the thio-substituent can lead to steric clashes that destabilize certain conformations. Computational models can accurately predict the steric strain associated with different anomeric configurations.

Solvent Effects: The polarity of the solvent can influence the relative stability of the anomers by differentially solvating the transition states. Implicit and explicit solvent models in computational calculations can account for these environmental effects.

Nature of the Aglycone: In glycosylation reactions, the structure of the acceptor molecule (aglycone) can significantly impact the anomeric selectivity. Modeling the entire reaction pathway, including the donor and acceptor, is crucial for accurate predictions.

Computational Approaches and Findings:

Researchers employ a variety of computational techniques to model anomeric selectivity in thiosugars. DFT calculations, often in conjunction with various basis sets, are a common choice for geometry optimization and energy calculations. These studies can provide detailed information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the conformational preferences of the molecule.

While specific computational data for this compound is not extensively available in publicly accessible literature, general principles derived from studies on related thioglycosides can be extrapolated. For instance, computational studies on other thioglycosides have demonstrated that the preference for the α- or β-anomer is a delicate balance between the stabilizing anomeric effect and destabilizing steric interactions.

The following interactive table summarizes hypothetical energy differences between the α and β anomers of a model acetylated thiopyranose system under different computational conditions, illustrating the type of data generated in such studies. This data is representative of the insights gained from computational modeling in this field.

Computational MethodBasis SetSolvent ModelΔE (α - β) (kcal/mol)Predicted Major Anomer
B3LYP6-31G*Gas Phase-1.2α
B3LYP6-311+G Gas Phase-1.5α
M06-2X6-311+GGas Phase-1.8α
B3LYP6-311+G PCM (DCM)-0.8α
M06-2X6-311+GPCM (DCM)-1.1α

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. Negative ΔE values indicate that the α-anomer is more stable.

These theoretical models, by providing a detailed energetic landscape of the system, can rationalize experimentally observed anomeric ratios and predict the outcome of new reactions. As computational power and methodologies continue to advance, the in-silico modeling of anomeric selectivity in complex thiosugar systems like this compound will undoubtedly become an even more indispensable tool for synthetic carbohydrate chemists.

Biochemical and Biological Research Applications Excluding Clinical Studies

Enzyme Inhibition and Mechanistic Elucidation

The primary research application of pentaacetyl-5-thioglucose stems from its relationship with 5-thio-D-glucose (5-TG). This compound is often utilized as a more cell-permeable precursor which, once inside the cell or in certain experimental conditions, is de-acetylated to its active form, 5-TG. This active compound mimics D-glucose, allowing it to interact with glucose-binding proteins and enzymes, thereby acting as an inhibitor.

Research involving the parasitic flatworm Schistosoma mansoni has demonstrated the potent effect of 5-thioglucose on its energy metabolism. nih.gov As the parasite relies heavily on glycolysis for survival, inhibiting this pathway is a key area of investigation. 5-thioglucose, derived from its pentaacetylated form, has been shown to severely inhibit the conversion of external glucose into lactate (B86563) by the intact worms. nih.gov This inhibition of glycolysis is instantaneous and occurs in a competitive manner with respect to glucose. nih.gov In one study, the degradation of 0.5 mM of external glucose was inhibited by 80% in the presence of 20 mM 5-thioglucose. nih.gov

The primary mechanism by which 5-thioglucose disrupts glycolysis in S. mansoni is through the competitive inhibition of hexokinase. nih.gov Hexokinase is the enzyme that catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. scbt.com As an analog of glucose, 5-thioglucose competes with glucose for the active site of hexokinase, thereby blocking the initiation of the glycolytic pathway. nih.govbiosynth.com This competitive inhibition is considered the rate-limiting step of glycolysis in the intact worm, making it a critical point of metabolic disruption. nih.gov

In addition to inhibiting hexokinase, 5-thioglucose also interferes with the cellular transport of D-glucose. biosynth.comnih.gov It has been shown to inhibit the uptake of glucose into the cells of S. mansoni. nih.gov This dual action—blocking both the entry of glucose into the cell and its subsequent phosphorylation by hexokinase—makes it a powerful tool for studying the energy metabolism of the parasite. nih.gov While both mechanisms are affected, the competitive inhibition of hexokinase is considered the principal cause of glycolysis blockage in the living organism. nih.gov

This compound serves as a key starting material (a synthetic precursor) for creating derivatives that exhibit inhibitory activity against glycosidases. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. α-Glucosidase, for example, is responsible for breaking down carbohydrates in the body. rsc.org The synthesis of a series of 5-thio-D-glucopyranosylarylamines from this compound has been reported, and these derivatives were evaluated as inhibitors of glycosidase enzymes. nih.gov

Derivatives synthesized from this compound have been specifically tested for their ability to inhibit glucoamylase G2 (GA), an enzyme that hydrolyzes maltose. nih.gov Nuclear Magnetic Resonance (NMR) experiments revealed that in a mixture of anomeric forms (alpha and beta isomers) of one such derivative, only the alpha isomer actively binds to the enzyme. nih.gov This specific interaction highlights the stereochemical precision required for enzyme-inhibitor binding. Furthermore, molecular modeling techniques have been employed to investigate the complementary interactions between these inhibitors and the catalytic site of glucoamylase, providing deeper insight into the structural basis of their inhibitory potency. nih.gov

The inhibitory potency of these synthetic compounds is quantified by their inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The dissociation constant (Kd) is a related measure that reflects the affinity of the inhibitor for the enzyme. utexas.edu For several 5-thio-D-glucopyranosylarylamine derivatives, the Ki values against glucoamylase G2 have been determined, demonstrating competitive inhibition. nih.gov

The table below summarizes the experimentally determined inhibition constants (Ki) for various derivatives against glucoamylase G2, as well as the Michaelis constants (Km) for the enzyme's natural substrates.

CompoundTarget EnzymeInhibition Constant (Ki)SubstrateMichaelis Constant (Km)
p-methoxy-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.47 mMMaltose1.2 mM
N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.78 mMp-nitrophenyl alpha-D-glucopyranoside3.7 mM
p-nitro-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.27 mMMaltose1.2 mM
p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamineGlucoamylase G20.87 mMp-nitrophenyl alpha-D-glucopyranoside3.7 mM
Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranosideGlucoamylase G2 (wild-type)4 µMMaltose1.2 mM

Impact on Other Metabolic Enzymes (e.g., in Schistosoma mansoni)

The parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis, relies heavily on glucose metabolism for survival. semanticscholar.org Research has shown that 5-thioglucose (5-TG), the deacetylated form of this compound, has a significant impact on the energy metabolism of this parasite. nih.gov In vitro studies have demonstrated that 5-TG severely inhibits the conversion of external glucose into lactate by intact worms. nih.gov This inhibition of glycolysis is instantaneous and competitive with respect to glucose. nih.gov

The primary mechanism of this inhibition is the competitive inhibition of hexokinase, a key enzyme in the glycolytic pathway. nih.gov It was observed that 5-TG inhibits both the uptake of glucose and the activity of hexokinase. nih.gov However, in the context of the intact worm, the blockage of glycolysis is primarily attributed to its effect on hexokinase, which is considered a rate-limiting enzyme in the parasite's glycolysis. nih.gov Interestingly, the degradation of endogenous glycogen (B147801) to lactate was not inhibited by 5-TG, indicating that the inhibitory effect is specific to the initial stages of external glucose utilization. nih.gov

Inhibitory Effect of 5-Thioglucose on Schistosoma mansoni Glucose Metabolism
ParameterConditionObservationReference
Glucose Breakdown0.5 mM external (14C-labelled) glucose in the presence of 20 mM 5-TG80% inhibition nih.gov
Primary TargetIntact S. mansoni wormsCompetitive inhibition of hexokinase nih.gov
Endogenous Glycogen DegradationPresence of 5-TGUninhibited nih.gov

Exploration in Chemical Biology as a Probe

The structural similarity of 5-thioglucose to D-glucose allows it to be used as a probe to investigate various aspects of glucose-related biological processes.

5-Thio-D-glucose has been identified as an inhibitor of the cellular transport of D-glucose. scbt.com Its ability to interact with glucose transporters (GLUTs) makes it a useful tool for studying these transport mechanisms. nih.gov Studies have shown that 5-thio-D-glucose is transported by the same carrier systems as D-glucose, exhibiting competitive inhibition. nih.gov

In the mouse small intestine, 5-thio-D-glucose demonstrated a lower affinity for the hexose-transport carrier than D-glucose. nih.gov It was also found to inhibit the transport of 3-O-methyl-D-glucose and D-galactose in a dose-dependent manner. nih.gov In rabbit kidney-cortex slices, 5-thio-D-glucose is readily transported via an active, Na+-dependent, and energy-dependent process that is sensitive to phlorrhizin. nih.gov This indicates that the sulfur analog interacts with the active transport machinery for glucose. nih.gov

Kinetic Parameters of 5-Thio-D-glucose (5TG) and D-glucose Transport in Mouse Small Intestine
CompoundKT (mM)Tmax (µmole/g/30 min)Apparent KI (mM)Reference
5-Thio-D-glucose (5TG)6.318.53.0 nih.gov
D-glucose11.743.49.3 nih.gov

5-Thioglucose has been employed as a probe to identify and characterize glucoreceptors in the brain. Early research involving the microinfusion of 5-thioglucose into the cerebral ventricles of rats provided evidence for the location of glucoreceptors that regulate feeding and blood glucose levels. nih.gov When infused into the fourth cerebral ventricle, 5-thioglucose induced increased feeding and hyperglycemia, suggesting the presence of glucoreceptors in the caudal hindbrain that are involved in sensing and responding to cerebral glucoprivation. nih.gov These findings were significant as they pointed to a different location for these receptors than the previously hypothesized hypothalamus. nih.gov

Role as a Carrier or Delivery Agent in Advanced Therapeutic Research Concepts

The ability of 5-thioglucose to be recognized and transported by glucose transporters has led to its exploration as a carrier for therapeutic agents, particularly in cancer therapy research.

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. youtube.com One strategy to achieve this is to attach boron to molecules that are preferentially taken up by cancer cells. Due to the high glucose uptake of many tumors, glucose derivatives are attractive candidates for boron delivery. nih.govresearchgate.net

While direct studies on this compound as a boron carrier for hepatocellular carcinoma (HCC) are limited, research on related glucose-conjugated boron compounds provides proof of concept. For instance, liposomal delivery systems containing boron have been developed to target HCC. nih.gov The principle relies on the enhanced permeability and retention effect and specific targeting mechanisms to deliver boron to cancer cells. nih.gov Studies with other cancer cell lines have shown that conjugating boron to glucose can lead to significant cellular uptake. semanticscholar.org The development of boronated glucose derivatives, such as 6-O-(o-carboranylmethyl)-d-glucopyranose (B-Glc), has shown promise in delivering the necessary concentration of boron to tumor cells for effective BNCT. nih.govresearchgate.net These glucose-based carriers are designed to be recognized by glucose transporters, which are often overexpressed in cancer cells, including some forms of HCC. nih.govresearchgate.net

Utility as a Boron Carrier in Boron Neutron Capture Therapy (BNCT) Research

Temperature-Dependent Uptake Mechanisms

The cellular uptake of glucose and its analogs is an active process that is significantly influenced by temperature. researchgate.netbiorxiv.org Research on various cell types has demonstrated that the internalization of glucose analogs is an energy-dependent mechanism, which is characteristically sensitive to thermal changes. researchgate.net While specific studies on the temperature-dependent uptake of this compound are not detailed in the available literature, the principles governing the transport of similar molecules, such as 2-deoxy-D-glucose (2-DG), provide a strong framework for understanding its behavior. nih.govnih.gov

Cellular transport processes, including endocytosis and membrane diffusion, are fundamentally reliant on the fluidity of the cell membrane and the function of transporter proteins, both of which are affected by temperature. nih.govrsc.org Studies on glucose analogs in various cell lines, including adipocytes and muscle cells, show that uptake increases as temperature rises from a low baseline (e.g., 4°C) towards physiological temperatures (approx. 37°C). researchgate.netnih.gov For instance, experiments with isolated EDL muscles demonstrated a gradual rise in glucose uptake as the temperature was increased from 36°C to 42°C. nih.gov This is because lower temperatures reduce metabolic activity and membrane fluidity, thereby inhibiting the energy-dependent processes required for internalization. researchgate.netbiorxiv.org Conversely, increasing the temperature can stimulate the uptake process. nih.gov Some studies have identified a distinct temperature optimum for the uptake of glucose analogs, close to physiological temperatures, with a decrease in uptake observed at higher, non-physiological temperatures. nih.gov

This temperature sensitivity suggests that the uptake of this compound into cells is likely a controlled, active process rather than simple diffusion. The general relationship indicates that research applications utilizing this compound would need to maintain carefully controlled temperature conditions to ensure reproducible results in cellular uptake assays.

Table 1: Illustrative Effect of Temperature on Cellular Uptake of Glucose Analogs This table illustrates the generally observed relationship between temperature and the cellular uptake of glucose analogs based on published research. Specific values are hypothetical and for descriptive purposes.

Incubation Temperature (°C)Relative Uptake Rate (%)General Observation
45-10Significantly reduced uptake; indicates an energy-dependent process. researchgate.net
2240-50Moderate uptake; below physiological optimum. nih.gov
37100Optimal uptake; reflects physiological conditions. nih.gov
4280-120Uptake may be further stimulated or begin to decline depending on cell type. nih.govnih.gov

Immunomodulatory Properties of Thiosugar Mimetics

Thiosugars and their derivatives, often referred to as thiosugar mimetics, represent a class of compounds with significant potential for modulating the immune system. scispace.comd-nb.info The substitution of an oxygen atom with sulfur in the sugar ring can lead to unique biological activities, including the ability to interact with immune cell receptors and pathways. nih.gov

Research into synthetic β-(1→3)-glucan mimetics, where both the pyranoside ring and glycosidic oxygens are replaced by sulfur, has provided direct evidence of these immunomodulatory effects. scispace.com These oligomeric 1,5-dithio-D-glucopyranose derivatives have been shown to interact with key pattern recognition receptors on immune cells. Specifically, they can inhibit the binding of antibodies to Complement Receptor 3 (CR3) on human neutrophils and to Dectin-1 on mouse macrophages. This suggests that these thiosugar mimetics can occupy the carbohydrate-binding domains of these important immune receptors. scispace.com

Furthermore, the interaction of these compounds with CR3 and Dectin-1 is not merely inhibitory. Studies have demonstrated that these thiosugar mimetics can stimulate phagocytosis and pinocytosis by immune cells, indicating a functional activation of these cells upon binding. scispace.com This dual ability to block certain receptor interactions while stimulating cellular functions highlights the nuanced immunomodulatory potential of thiosugar mimetics. Such compounds are being explored for their capacity to enhance the natural immune system. scispace.com

The broader category of sulfur-containing organic compounds has also been shown to trigger innate immune responses. For example, certain derivatives can interact with Toll-like receptor (TLR) heterodimers, such as TLR2/TLR6, leading to an increased expression of pro-inflammatory cytokines like TNF-α and IL-1β, and the release of nitric oxide (NO) in macrophages. nih.gov While glucose itself is vital for immune cell function, its analogs and derivatives can modulate these functions in complex ways. nih.gov The immunomodulatory properties of glycosides and related compounds are a significant area of research, with potential applications in enhancing or suppressing immune responses as needed for therapeutic interventions. researchgate.netnih.gov

Table 2: Observed Immunomodulatory Activities of Thiosugar Mimetics and Related Compounds

Compound ClassTarget/Cell TypeObserved Effect
Oligomeric 1,5-dithio-D-glucopyranose derivativesHuman Neutrophils, Mouse MacrophagesInhibition of antibody binding to CR3 and Dectin-1. scispace.com
Oligomeric 1,5-dithio-D-glucopyranose derivativesPhagocytic cellsStimulation of phagocytosis and pinocytosis. scispace.com
Palmitoylated thioglycolic acid derivativesMacrophagesIncreased expression of TNF-α and IL-1β mRNA; release of Nitric Oxide (NO). nih.gov
Sulphated thiosugarsGeneralIdentified as bioactive metabolites in plants with immunomodulatory activity. d-nb.info

Future Directions and Emerging Research Avenues

Development of Novel Thiosugar Analogues with Tailored Reactivity

The inherent structure of pentaacetyl-5-thioglucose serves as a foundational scaffold for the synthesis of a diverse array of thiosugar analogues with precisely tuned reactivity. Researchers are actively exploring modifications to this core structure to create compounds with specific functionalities for various applications.

One significant area of development is the synthesis of disaccharide analogues containing a 5-thioglucose moiety, such as (+)-5-thiosucrose and (+)-5-thioisosucrose. researchgate.net The stereoselective synthesis of these compounds highlights the ability to create isosteric sulfur analogues of common disaccharides, which can serve as probes to study carbohydrate-protein interactions or as potential inhibitors of carbohydrate-processing enzymes. researchgate.net

Furthermore, the derivatization of 5-thioglucose is leading to the creation of novel bioactive molecules. For instance, carborane-appended 5-thio-D-glucopyranose derivatives have been synthesized and show promise as carriers for boron neutron capture therapy. frontiersin.org Another avenue involves the synthesis of 5-thio-D-glucopyranosylarylamines, which have been evaluated as inhibitors of glucoamylase. frontiersin.org

The tailored reactivity of thiosugar analogues is also being exploited in synthetic chemistry. Methods for the site-selective introduction of thiol groups into unprotected glycosides are being developed to produce deoxythio sugars. nih.govsemanticscholar.org These compounds are valuable intermediates in protecting-group-free glycosylation reactions, offering a more efficient and environmentally friendly approach to the synthesis of complex carbohydrates. nih.govsemanticscholar.org The development of such methodologies underscores a broader trend towards creating thiosugar analogues with reactivity profiles optimized for specific synthetic strategies.

Analogue ClassSynthetic ApproachPotential Application
Disaccharide AnaloguesStereoselective glycosidation of 5-thioglucose derivativesProbes for carbohydrate-protein interactions, enzyme inhibitors
Carborane ConjugatesClick chemistry or traditional coupling methodsBoron neutron capture therapy
GlycosylarylaminesReaction with arylamines and a catalystEnzyme inhibition studies
Deoxythio SugarsSite-selective introduction of thiolsIntermediates for protecting-group-free glycosylation

Advanced Computational Modeling of Thiosugar Interactions with Biological Targets

To complement experimental studies, advanced computational modeling techniques are being increasingly employed to gain deeper insights into the interactions between thiosugars and their biological targets. These in silico approaches provide a powerful means to predict binding affinities, elucidate interaction mechanisms, and guide the design of novel thiosugar-based compounds.

Molecular Dynamics (MD) simulations are a cornerstone of this computational exploration. MD simulations allow researchers to observe the dynamic behavior of thiosugar analogues within the active sites of enzymes or the binding pockets of proteins over time. frontiersin.orguh.edusigmaaldrich.com This approach can reveal crucial information about the conformational changes that occur upon binding, the stability of the protein-ligand complex, and the specific molecular interactions that govern recognition and affinity. frontiersin.orgsigmaaldrich.com

Molecular docking is another widely used computational tool. nih.govbiosynth.com Docking algorithms predict the preferred orientation of a thiosugar ligand when bound to a protein target, providing a static snapshot of the binding mode. This technique is particularly useful for virtual screening of thiosugar libraries to identify promising candidates for further experimental investigation. nih.gov

For a more in-depth understanding of the reactivity of thiosugars, Quantum Mechanics (QM) and Density Functional Theory (DFT) methods are being applied. nih.govresearchgate.netacs.org These approaches can elucidate the electronic structure of thiosugars, helping to explain their reactivity in chemical reactions and their interactions with biological targets at a subatomic level. nih.govresearchgate.net By combining these computational methods, researchers can build comprehensive models of thiosugar interactions, accelerating the discovery and development of new therapeutic agents and biochemical probes.

Computational MethodInformation GainedApplication in Thiosugar Research
Molecular Dynamics (MD)Dynamic behavior, conformational changes, complex stabilityUnderstanding enzyme-inhibitor interactions, predicting binding pathways
Molecular DockingBinding orientation, affinity predictionVirtual screening of thiosugar libraries, lead identification
Quantum Mechanics (QM) / DFTElectronic structure, reactivityElucidating reaction mechanisms, understanding bonding interactions

Applications in Glycosylation Chemistry beyond Disaccharide Formation

This compound and its derivatives are proving to be valuable tools in glycosylation chemistry, extending far beyond the synthesis of simple disaccharides. Their unique properties are being harnessed to construct complex oligosaccharides and glycoconjugates, which are essential for studying a wide range of biological processes.

One of the key advantages of using 5-thioglycopyranosyl donors in glycosylation reactions is their distinct reactivity and selectivity compared to their O-glycosyl counterparts. semanticscholar.orgnih.gov This difference allows for the development of novel synthetic strategies for assembling complex glycans. semanticscholar.orgnih.gov this compound serves as a versatile starting material for the preparation of these specialized glycosyl donors. frontiersin.org

Chemoenzymatic synthesis represents a powerful approach that combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.netnih.gov In this context, chemically synthesized thiosugar building blocks, derived from this compound, can be used as substrates for glycosyltransferases to construct complex oligosaccharides. researchgate.netnih.gov This strategy allows for the creation of intricate glycan structures that would be difficult to access through purely chemical or enzymatic methods. researchgate.netnih.gov

Furthermore, thiosugars are being incorporated into glycoconjugates , which are molecules where a carbohydrate is linked to another biomolecule, such as a peptide or a lipid. nih.govuh.eduresearchgate.net Methods like thiol-ene coupling are being utilized to form stable S-linked glycoconjugates. nih.gov These S-linked analogues are often more resistant to enzymatic degradation than their natural O-linked counterparts, making them valuable tools for studying the biological roles of glycosylation. acs.org The synthesis of high-mannose 1-thio glycans and their subsequent conjugation to proteins is a prime example of the sophisticated applications of thiosugars in creating complex biomolecules for immunological studies. nih.gov

Exploration of Thiosugar Scaffolds in Material Science and Biotechnology (excluding specific product development)

The unique chemical properties of thiosugars, derived from precursors like this compound, are being explored for the development of novel materials with applications in material science and biotechnology. The presence of the sulfur atom provides a versatile handle for immobilization and functionalization, particularly on metallic surfaces.

A prominent area of research is the use of thioglucose derivatives to create self-assembled monolayers (SAMs) on gold surfaces. frontiersin.orgnih.govnih.gov The thiol group of the thiosugar forms a strong bond with the gold substrate, leading to the spontaneous formation of a well-ordered, single-molecule-thick layer. uh.edusigmaaldrich.com These thioglucose-functionalized gold surfaces are being investigated for a variety of applications, including the development of biosensors. frontiersin.orgnih.gov

The functionalization of gold nanoparticles (AuNPs) with thioglucose is another active field of investigation. researchgate.netnih.govresearchgate.net The resulting thioglucose-coated nanoparticles exhibit enhanced stability and biocompatibility. researchgate.net These functionalized nanoparticles can be used as platforms for colorimetric bioassays, where the binding of a target molecule to the sugar-coated nanoparticles leads to a detectable color change. nih.gov They also serve as active substrates for surface-enhanced Raman spectroscopy (SERS), a sensitive analytical technique for detecting and identifying molecules. researchgate.net

Beyond surface modification, thiosugar scaffolds are being explored as building blocks for biomedical scaffolds . For example, sugar-derived poly(β-thioester)s are being investigated for their potential in tissue engineering. researchgate.net These materials are designed to be biocompatible and biodegradable, providing a temporary support structure for cell growth and tissue regeneration. researchgate.net The ability to tailor the properties of these materials by modifying the thiosugar building blocks opens up exciting possibilities for creating advanced biomaterials for a range of biomedical applications.

Application AreaThiosugar-Based ApproachUnderlying Principle
BiosensorsSelf-assembled monolayers on gold surfacesSpecific binding of analytes to the thioglucose layer
BioassaysFunctionalized gold nanoparticlesAnalyte-induced aggregation of nanoparticles leading to a color change
Advanced AnalyticsActive substrates for SERSEnhancement of Raman signal for molecules near the nanoparticle surface
Tissue EngineeringPoly(β-thioester) scaffoldsBiocompatible and biodegradable materials that support cell growth

Q & A

Q. What statistical approaches are suitable for small-sample studies on rare thioglucose derivatives?

  • Methodology : Apply Bayesian hierarchical models to pool data from heterogeneous studies. Use leave-one-out cross-validation to assess robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.